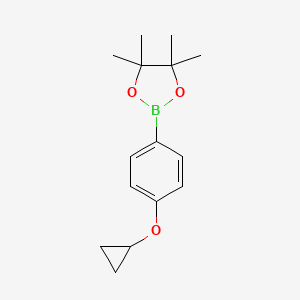![molecular formula C12H10N4O2 B1454923 Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate CAS No. 194865-52-6](/img/structure/B1454923.png)
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Übersicht
Beschreibung
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a derivative of quinoline . Quinoline is an important N-containing organic heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is frequently used in the pharmaceutical industry .
Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The specific molecular structure of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is not provided in the search results.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The specific physical and chemical properties of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study demonstrated the antimicrobial potential of novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines bearing the tetrazolo[1,5-a]quinoline moiety. These compounds showed promising in vitro activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Ladani et al., 2011).
Synthesis of New Derivatives : Another study focused on the synthesis of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives. These new derivatives exhibited significant antibacterial and antifungal activity, which could be valuable for pharmaceutical applications (Kategaonkar et al., 2010).
Nano-ZnO Catalysis : Research involving the use of nano-ZnO catalysis for the synthesis of new tetrazolo[1,5-a]quinoline-based derivatives showed that these compounds could be potential candidates for pharmaceutical applications. The study highlights the role of nano-catalysts in facilitating efficient synthesis processes (Aghaalizadeh & Nasiri, 2018).
Anti-inflammatory and Antibacterial Agents : Tetrazolo[1,5-a]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some of these compounds were found to be as effective as indomethacin in animal models of inflammation (Bekhit et al., 2004).
Photodiode Applications : In a different application, a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and studied for its potential in photodiode applications. The compound exhibited remarkable optical behavior, suggesting its use in manufacturing organic photodiodes (Elkanzi et al., 2020).
Safety And Hazards
While the specific safety and hazards of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results, it’s important to note that researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
Eigenschaften
IUPAC Name |
ethyl tetrazolo[1,5-a]quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQLOHUACETQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)



